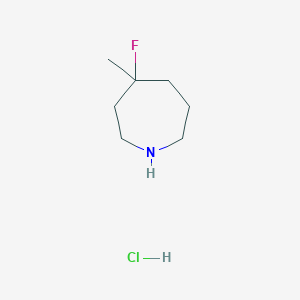

4-Fluoro-4-methylazepane hydrochloride

Description

Significance of Saturated Nitrogen Heterocycles in Organic Synthesis

Saturated nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within the ring and are characterized by the absence of aromaticity. These structures are prevalent in a myriad of biologically active molecules, including a significant portion of FDA-approved drugs. msesupplies.com Their importance in drug design and development is underscored by the fact that 59% of small-molecule drugs approved by the U.S. FDA incorporate nitrogen heterocycles. msesupplies.com

The utility of these compounds extends across various industries, where they serve as pharmaceuticals, corrosion inhibitors, polymers, and agrochemicals. msesupplies.com In the realm of medicine, saturated nitrogen-containing heterocycles exhibit a wide range of biological activities, such as antimicrobial, antitumor, and antihypertensive properties. nih.gov Their three-dimensional structures are crucial for molecular recognition and binding to biological targets, a feature that is often absent in their flat, aromatic counterparts. acs.orgethz.ch

The growing interest in these molecules has highlighted the need for versatile and efficient synthetic methods to access a wide variety of substituted derivatives. acs.org The development of such methods is critical for expanding the accessible chemical space for drug discovery and materials science. manchester.ac.uk

Table 1: Applications of Saturated Nitrogen Heterocycles

| Field | Application | Examples of Activities/Uses |

|---|---|---|

| Pharmaceuticals | Drug Scaffolds | Antimicrobial, Antitumor, Antihypertensive, Anti-HIV nih.gov |

| Agrochemicals | Active Ingredients | Fungicides, Pesticides msesupplies.com |

| Materials Science | Polymers | Precursors for electroactive polymers and specialized membranes msesupplies.com |

| Industrial Chemistry | Corrosion Inhibitors | Protection of metals in acidic environments msesupplies.com |

The Azepane Core as a Challenging Synthetic Target

The azepane ring is a seven-membered saturated nitrogen heterocycle. Despite its presence in various natural products and bioactive molecules with a range of medicinal properties, the azepane scaffold is notably underrepresented in medicinal chemistry libraries compared to its five- and six-membered counterparts like pyrrolidine and piperidine (B6355638). manchester.ac.uknih.gov This disparity is largely due to the significant synthetic challenges associated with the construction of the seven-membered ring. manchester.ac.uk

Key difficulties in azepane synthesis include:

Slow Cyclization Kinetics: The formation of medium-sized rings, such as the seven-membered azepane, is often kinetically disfavored, which has hindered the development of robust and direct synthetic methods. nih.gov

Stereocontrol: The creation and control of stereocenters within the flexible seven-membered ring is a considerable challenge for synthetic chemists. acs.org

Limited General Methods: While numerous synthetic strategies exist, many are not broadly applicable and may require laborious conditions or specific starting materials. acs.org

Recent advancements have begun to address these challenges. For instance, strategies like the dearomative ring expansion of nitroarenes using blue light have been developed to transform six-membered rings into the seven-membered azepane system in just two steps. manchester.ac.uk Other approaches include piperidine ring expansion and the tandem amination/cyclization of functionalized allenynes. nih.govrsc.org The development of straightforward and enantioselective synthetic routes to access optically active azepane scaffolds is crucial for exploring their potential in developing new biologically active compounds. chemistryviews.org

Table 2: Synthetic Challenges of the Azepane Core

| Challenge | Description | Potential Solutions |

|---|---|---|

| Thermodynamic & Kinetic Hurdles | The formation of a seven-membered ring is often entropically and enthalpically disfavored compared to smaller rings. | Ring expansion strategies, intramolecular cyclization of highly activated substrates. manchester.ac.ukrsc.org |

| Stereoselectivity | Controlling the three-dimensional arrangement of atoms in the flexible azepane ring is difficult. acs.org | Use of chiral catalysts, asymmetric synthesis, substrate-controlled diastereoselective reactions. chemistryviews.org |

| Lack of General Methodologies | Few synthetic methods offer broad substrate scope and mild reaction conditions for constructing diverse azepanes. acs.org | Development of novel catalytic systems, photochemical methods, and tandem reactions. manchester.ac.uknih.gov |

Overview of Fluorine Incorporation in Heterocyclic Chemistry

The introduction of fluorine atoms into heterocyclic compounds is a widely used strategy in medicinal chemistry to modulate the properties of a molecule. researchgate.netnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's physicochemical and biological properties. researchgate.nettandfonline.com

Incorporating fluorine can lead to several beneficial effects:

Altered Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can improve bioavailability by enhancing membrane permeation. nih.govtandfonline.com

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack can block this process, thereby increasing the molecule's stability and prolonging its therapeutic effect. researchgate.nettandfonline.com

Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its target protein. tandfonline.com This is attributed to favorable interactions that the polarized C-F bond can form within the protein's binding pocket.

The strategic placement of fluorine can be used to fine-tune the conformational preferences of a molecule. For example, the incorporation of fluorinated prolines has been shown to stabilize a single conformational pucker of the pyrrolidine ring, leading to improved potency of enzyme inhibitors. nih.gov The synthesis of fluorinated heterocycles has become a rapidly developing area of modern organofluorine chemistry, with numerous methods available for the selective introduction of fluorine and fluorinated groups. nih.govresearchgate.net

Table 3: Effects of Fluorine Incorporation in Heterocyclic Compounds

| Property | Effect of Fluorination | Underlying Reason |

|---|---|---|

| Metabolic Stability | Often increased | The high strength of the C-F bond can prevent metabolic oxidation. researchgate.nettandfonline.com |

| Lipophilicity | Generally increased | The low polarizability of the C-F bond makes fluorinated compounds more lipid-soluble. nih.gov |

| Acidity/Basicity (pKa) | Can be significantly altered | The high electronegativity of fluorine withdraws electron density from neighboring groups. nih.govtandfonline.com |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. tandfonline.com |

| Conformation | Can be stabilized | The stereoelectronic effects of fluorine can favor specific ring puckering or torsional angles. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-4-methylazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c1-7(8)3-2-5-9-6-4-7;/h9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYVXIDWOBSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 4 Methylazepane Hydrochloride

Fundamental Reaction Types of Azepane Hydrochlorides

Azepane hydrochloride, as a cyclic amine salt, exhibits a range of fundamental reactions characteristic of secondary amines and their corresponding ammonium (B1175870) salts. These reactions are primarily governed by the nucleophilicity of the nitrogen lone pair in the free base form and the acidity of the N-H proton in the hydrochloride salt.

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of the azepane core is dominated by the nucleophilic nature of the nitrogen atom. In its free base form (azepane or hexamethyleneimine), the lone pair of electrons on the nitrogen atom readily participates in reactions with electrophiles. noaa.gov

Nucleophilic Reactions: Common nucleophilic reactions of azepanes include alkylation and acylation.

Alkylation: Azepane can be N-alkylated by reacting with alkyl halides. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile, displacing the halide from the alkylating agent. This process is fundamental in the synthesis of various N-substituted azepane derivatives. rsc.org

Acylation: Reaction with acyl chlorides or anhydrides yields N-acylazepanes. This reaction is typically rapid and exothermic. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide linkage. acs.org

Electrophilic Reactivity: While the azepane ring itself is nucleophilic, it can be converted into electrophilic intermediates. A key example is the formation of N-acyliminium ions. These intermediates are generated from N-acylazepane precursors, often by the acid-catalyzed removal of a leaving group from the carbon alpha to the nitrogen. qub.ac.ukbeilstein-journals.org These highly reactive electrophilic species can then undergo intramolecular or intermolecular reactions with various nucleophiles, providing a pathway to complex substituted azepane structures. acs.org For instance, the cyclization of N-acyliminium ions is a powerful strategy for constructing bicyclic systems containing the azepane ring. qub.ac.uk

Acid-Base Interactions and Proton Transfer Processes

4-Fluoro-4-methylazepane hydrochloride is the salt of a secondary amine and a strong acid (HCl). As such, its chemistry is heavily influenced by acid-base equilibria. The azepanium cation is acidic and can donate a proton to a base to liberate the free amine.

The equilibrium between the protonated form (azepanium ion) and the free base is dictated by the pKa of the conjugate acid and the pH of the medium. The pKa of the parent hexamethyleneimine (B121469) (azepane) is approximately 11.07, indicating that it is a moderately strong base. nih.gov

| Compound | pKa of Conjugate Acid |

|---|---|

| Hexamethyleneimine (Azepane) | ~11.07 nih.gov |

This acid-base equilibrium is fundamental to its reactivity. To perform nucleophilic reactions at the nitrogen center, the hydrochloride salt must first be neutralized by a base (e.g., sodium hydroxide, triethylamine) to generate the free amine, which possesses the reactive lone pair. chemicalbook.comlookchem.com Proton transfer processes are typically very fast, and the kinetics can be influenced by the solvent and the nature of the acid or base involved. nih.gov The presence of the hydrochloride salt ensures greater water solubility and stability compared to the free base.

Stereochemical Aspects in Reactions Involving this compound

The presence of two substituents at the C4 position, a fluorine atom and a methyl group, introduces a stereocenter (unless the two substituents are identical, which is not the case here) and significantly impacts the conformational behavior of the azepane ring. The seven-membered azepane ring is flexible and can adopt several twist-chair and twist-boat conformations. The substituents at C4 will influence the equilibrium between these conformers, which in turn dictates the stereochemical outcome of reactions. acs.orgnih.gov

The introduction of a fluorine atom can have profound stereoelectronic effects on the conformation of heterocyclic rings. nih.gov These effects, such as the gauche effect between the C-F bond and other polar bonds, can stabilize specific conformations. nih.gov For instance, in fluorinated piperidines, a preference for the axial orientation of the fluorine atom has been observed due to hyperconjugative interactions. researchgate.net A similar principle would apply to the 4-fluoro-4-methylazepane ring, where the fluorine atom's electronegativity and size, along with the steric bulk of the methyl group, would create a conformational bias.

This conformational preference is critical in stereoselective reactions. For example, in a reaction involving an attack of a reagent on the azepane ring, the preferred conformation will determine which face of the ring is more accessible, leading to a diastereoselective outcome. lumenlearning.com The synthesis of polysubstituted azepanes often relies on controlling these stereochemical factors through asymmetric synthesis strategies, such as using chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. nih.govlookchem.com

Mechanistic Investigations of Transformations Involving the Azepane Ring

The azepane ring can undergo various transformations, including ring-opening, ring-contraction, and rearrangement reactions. Mechanistic studies of these processes are crucial for understanding and controlling the synthesis and reactivity of azepane derivatives.

Studies on Ring-Opening and Ring-Contraction Mechanisms

Ring-Opening: The azepane ring is generally stable but can be opened under specific conditions. For example, N-acylazepanes can be involved in ring-opening reactions initiated by cleavage of the N-acyl bond, although this is less common than with smaller, more strained rings like aziridines. More synthetically relevant are ring-opening reactions of bicyclic systems containing an azepane moiety.

Ring-Contraction: Ring contraction of seven-membered rings to five- or six-membered rings is a known process. For azepine derivatives, photochemical conditions can induce electrocyclic reactions that lead to ring contraction. For instance, irradiation of certain azepine derivatives can lead to the formation of bicyclic intermediates that then rearrange to form smaller heterocyclic systems like pyrroles. nih.govyoutube.com These reactions are often controlled by orbital symmetry rules. youtube.com

Rearrangement Reactions (e.g., Beckmann-type rearrangements)

Rearrangement reactions provide powerful methods for synthesizing and modifying the azepane skeleton. Key examples include the Beckmann rearrangement for synthesis and the Tiffeneau-Demjanov rearrangement for ring expansion to form the seven-membered ring.

Beckmann Rearrangement: This is a classic and industrially significant reaction for the synthesis of lactams (cyclic amides) from oximes. The synthesis of ε-caprolactam, the monomer for Nylon 6, is achieved through the acid-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.orgresearchgate.netlibretexts.org

The mechanism involves the following key steps:

Protonation of the oxime's hydroxyl group by an acid catalyst (e.g., sulfuric acid) to form a good leaving group (water). masterorganicchemistry.com

A concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with simultaneous expulsion of water. wikipedia.org

The resulting nitrilium ion is then attacked by water.

Tautomerization of the initial adduct leads to the final stable lactam product, in this case, azepan-2-one (B1668282) (ε-caprolactam). masterorganicchemistry.com

Tiffeneau-Demjanov Rearrangement: This reaction is a reliable method for the one-carbon ring expansion of cycloalkanes, and it is particularly useful for synthesizing five, six, and seven-membered rings. wikipedia.org The reaction transforms a 1-aminomethyl-cycloalkanol into a larger cyclic ketone. numberanalytics.com For example, 1-aminomethylcyclohexanol can be converted to cycloheptanone, a precursor to azepane.

The mechanism proceeds as follows:

Diazotization of the primary amino group with nitrous acid (generated in situ from NaNO2 and acid) to form a diazonium salt. wikipedia.org

The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N2) generates a primary carbocation.

A 1,2-alkyl shift occurs, where a carbon-carbon bond from the ring migrates to the carbocation center, resulting in ring expansion. slideshare.net This step is driven by the formation of a more stable, oxygen-stabilized carbocation (an oxonium ion).

Deprotonation of the oxonium ion yields the ring-expanded ketone. wikipedia.org This rearrangement is stereospecific, with the migrating group's configuration being retained. libretexts.org

| Rearrangement Reaction | Starting Material | Product | Key Intermediate |

|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone oxime | ε-Caprolactam (Azepan-2-one) | Nitrilium ion masterorganicchemistry.com |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethylcyclohexanol | Cycloheptanone | Diazonium salt, Carbocation wikipedia.org |

Influence of Fluorine Substitution on Reactivity Profiles

The introduction of a fluorine atom at the 4-position of the 4-methylazepane (B121462) hydrochloride ring system imparts significant changes to the molecule's electronic properties and conformational preferences, which in turn influence its chemical reactivity. While direct reactivity studies on this compound are not extensively documented in publicly available literature, the influence of fluorine substitution on the reactivity of cyclic amines and related N-heterocycles has been a subject of considerable investigation. These studies provide a strong basis for understanding the expected reactivity profile of the target compound.

The primary influence of the fluorine atom stems from its high electronegativity. This property induces a strong electron-withdrawing effect, which can decrease the basicity of the nitrogen atom in the azepane ring. alfa-chemistry.com This reduced basicity can affect reactions where the nitrogen atom acts as a nucleophile. Furthermore, the presence of fluorine can alter the conformational equilibrium of the azepane ring. researchgate.netrsc.org Studies on substituted azepanes have shown that fluorination can lead to a more rigid structure, with a single fluorine atom capable of biasing the ring to a major conformation. rsc.org This conformational rigidity can impact the accessibility of reaction sites and the stereochemical outcome of reactions.

Computational studies on other fluorinated cyclic amines have provided insights into potential reaction mechanisms. For instance, in copper(I)-mediated deconstructive fluorination of N-benzoylated cyclic amines, the reaction is proposed to proceed through the formation of an iminium ion followed by conversion to a hemiaminal and subsequent fluorination involving C-C bond cleavage. nih.gov While this is a ring-opening reaction, it highlights the potential for fluorine chemistry to participate in complex transformations of cyclic amines.

The table below summarizes the expected effects of fluorine substitution on the reactivity of the azepane ring based on studies of analogous fluorinated N-heterocycles.

| Property | Influence of Fluorine Substitution | Anticipated Effect on this compound |

|---|---|---|

| Nitrogen Basicity | Decreased due to the inductive electron-withdrawing effect of fluorine. alfa-chemistry.com | Lower reactivity in acid-base reactions and reactions where the nitrogen acts as a nucleophile. |

| Ring Conformation | Can induce a specific ring pucker, leading to a more rigid conformation. researchgate.netrsc.org | Potential for stereoselective reactions due to a biased conformational state. |

| C-H Bond Strength | Strengthens adjacent C-H bonds, making them less susceptible to oxidation. chemistryviews.org | Increased resistance to oxidative degradation at positions close to the fluorine atom. |

| Susceptibility to Ring Opening | Can facilitate ring-opening reactions under specific conditions, such as oxidative processes. nih.gov | Potential for deconstructive functionalization to yield acyclic fluorinated amine derivatives. |

Studies on the Stability and Degradation Pathways

The stability of this compound is a critical aspect of its chemical profile. Generally, the incorporation of fluorine into organic molecules enhances their metabolic and thermal stability. chemistryviews.orgnih.gov This is attributed to the high strength of the carbon-fluorine bond. However, the presence of both a fluorine atom and a nitrogen atom on the same ring system can introduce unique degradation pathways.

A more plausible degradation pathway for cyclic amines involves oxidation. nih.gov The nitrogen atom can be susceptible to oxidation, which could lead to ring opening or the formation of various oxidized species. However, the electron-withdrawing nature of the fluorine atom in this compound is expected to increase the molecule's resistance to oxidative degradation compared to its non-fluorinated counterpart. chemistryviews.org

Thermal degradation is another consideration. Studies on the thermal degradation of other N-heterocyclic compounds, such as synthetic cathinones, have shown that decomposition can occur at elevated temperatures, often through oxidative processes. nih.gov The specific degradation products would depend on the conditions, but could involve ring cleavage or modifications to the substituents.

The following table outlines potential degradation pathways for this compound based on the known chemistry of related compounds.

| Degradation Pathway | Description | Plausibility for this compound |

|---|---|---|

| Oxidative Degradation | Oxidation at the nitrogen atom or at a C-H bond, potentially leading to ring opening or the formation of N-oxides or hydroxylated derivatives. nih.gov | Possible, but likely at a slower rate than the non-fluorinated analog due to the electron-withdrawing fluorine. |

| Thermal Decomposition | Breakdown of the molecule at high temperatures, which could involve fragmentation of the azepane ring or loss of substituents. nih.gov | Expected to be relatively high due to the presence of the C-F bond, but decomposition is possible at elevated temperatures. |

| Hydrolysis | Cleavage of bonds by reaction with water. The C-F bond is generally resistant to hydrolysis. | The C-F bond is expected to be stable. Overall stability in water will depend on pH and temperature. |

| Elimination of HF | Loss of hydrogen fluoride (B91410). This is more common in systems with an acidic proton adjacent to the fluorine-bearing carbon. | Less likely in a saturated azepane ring under normal conditions. |

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 4 Methylazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 4-Fluoro-4-methylazepane hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals unequivocally.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁹F NMR)

One-dimensional NMR spectra provide fundamental information about the different types of nuclei present in the molecule.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts (δ) would indicate the electronic environment of the protons, with those closer to the nitrogen atom and the fluorine atom expected to be shifted downfield. Spin-spin coupling patterns (multiplicity and coupling constants, J) would provide information about adjacent protons, helping to piece together the carbon framework.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the azepane ring and the methyl group. The chemical shift of the carbon atom bonded to the fluorine (C4) would be significantly affected, exhibiting a large one-bond C-F coupling constant, a key diagnostic feature. The other carbons in the ring would also have their chemical shifts influenced by the substituents and the ring conformation.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. biophysics.org It provides a direct observation of the fluorine nucleus, which is highly sensitive. rsc.org The ¹⁹F NMR spectrum would likely show a single resonance, and its coupling to nearby protons would provide valuable information for confirming the substitution pattern on the azepane ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and does not represent actual experimental data.)

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm, JC-F in Hz) |

| 2 | [Hypothetical δ], m | [Hypothetical δ] |

| 3 | [Hypothetical δ], m | [Hypothetical δ] |

| 4 | - | [Hypothetical δ], d, J ≈ 180-200 |

| 5 | [Hypothetical δ], m | [Hypothetical δ] |

| 6 | [Hypothetical δ], m | [Hypothetical δ] |

| 7 | [Hypothetical δ], m | [Hypothetical δ] |

| CH₃ | [Hypothetical δ], d, JH-F ≈ 20-25 | [Hypothetical δ], d, J ≈ 20-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. This is fundamental for tracing the connectivity of the protons around the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which is critical for determining the stereochemistry and preferred conformation of the azepane ring. For instance, NOE correlations could help establish the relative orientation of the methyl group and protons on the azepane ring.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal XRD would provide an unambiguous determination of its atomic structure. This analysis would confirm the connectivity of the atoms, the conformation of the seven-membered azepane ring (e.g., chair, boat, or twist conformation), and the relative stereochemistry at the C4 position. Furthermore, it would reveal the details of the ionic interaction between the protonated azepane nitrogen and the chloride anion, as well as any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze a polycrystalline sample. While it does not provide the same level of atomic detail as single-crystal XRD, it is a valuable tool for characterizing the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to confirm the identity of the synthesized compound, assess its purity, and identify the presence of different polymorphic forms.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the molecular ion of the free base (4-Fluoro-4-methylazepane). This allows for the unambiguous confirmation of the molecular formula (C₇H₁₄FN).

In a typical mass spectrometry experiment using techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule would be ionized and then fragmented. The analysis of the fragmentation pattern provides valuable structural information. For 4-Fluoro-4-methylazepane, characteristic fragmentation pathways would likely involve the loss of the methyl group, the fluorine atom, and cleavage of the azepane ring. The resulting fragment ions would be indicative of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of its ions. For this compound, the protonated molecular ion, [M+H]⁺, is the species of primary interest in positive-ion mode electrospray ionization.

The elemental composition of the free base, 4-Fluoro-4-methylazepane, is C₇H₁₄FN. The theoretical exact mass of the protonated molecule [C₇H₁₅FN]⁺ can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements, where a mass accuracy of typically less than 5 parts per million (ppm) is expected, thus confirming the elemental formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for [4-Fluoro-4-methylazepane+H]⁺

| Ion Formula | Theoretical Monoisotopic Mass (Da) |

| [C₇H₁₅FN]⁺ | 132.1183 |

This table presents the calculated exact mass for the protonated form of 4-Fluoro-4-methylazepane.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of the protonated 4-Fluoro-4-methylazepane ion, m/z 132.1183, is anticipated to follow pathways characteristic of cyclic amines.

The primary fragmentation mechanisms for N-alkylated cyclic amines typically involve α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring-opening reactions. The presence of a quaternary carbon atom bearing a fluorine and a methyl group introduces additional potential fragmentation routes. Based on the fragmentation patterns of similar N-methylated cyclic amines, several key fragmentation pathways can be postulated for 4-Fluoro-4-methylazepane.

A plausible primary fragmentation step is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of small neutral molecules such as ethylene (B1197577) or propylene (B89431) from the ring is also a common fragmentation pathway for seven-membered rings. The C-F and C-CH₃ bonds at the 4-position may also cleave, leading to characteristic neutral losses.

Table 2: Postulated MS/MS Fragmentation Pathways of [4-Fluoro-4-methylazepane+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragment Structure/Description |

| 132.1183 | 117.0972 | CH₃ | Loss of the methyl group from the 4-position |

| 132.1183 | 112.1133 | HF | Loss of hydrogen fluoride (B91410) |

| 132.1183 | 88.0757 | C₃H₆ | Ring opening followed by loss of propene |

| 132.1183 | 58.0651 | C₄H₆F | α-cleavage and subsequent rearrangement |

This interactive table outlines the predicted fragmentation patterns for the protonated molecule, based on common fragmentation behaviors of structurally related compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. The spectra are determined by the vibrational modes of the molecule, which are sensitive to bond strengths, masses of the atoms, and molecular geometry. For this compound, the key functional groups include the secondary ammonium (B1175870) salt (N-H⁺), C-H bonds of the methylene (B1212753) and methyl groups, the C-N bond, and the C-F bond.

The hydrochloride salt form will exhibit a broad and strong absorption in the IR spectrum in the range of 2700-2400 cm⁻¹, characteristic of the N-H⁺ stretching vibration. The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. The C-F stretching vibration typically appears as a strong band in the IR spectrum in the 1150-1000 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, will contain a complex series of bands corresponding to various bending, rocking, and twisting motions of the molecular framework, including C-H bending and C-C stretching.

Raman spectroscopy, being complementary to IR, is expected to show strong signals for the symmetric C-C and C-H vibrations of the aliphatic ring. The C-F and C-N bonds should also be Raman active.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H⁺ Stretch | 2700-2400 | Strong, Broad | Weak |

| C-H Stretch (aliphatic) | 3000-2850 | Medium to Strong | Strong |

| C-H Bend (CH₂/CH₃) | 1470-1350 | Medium | Medium |

| C-F Stretch | 1150-1000 | Strong | Medium |

| C-N Stretch | 1250-1020 | Medium | Medium to Weak |

| Azepane Ring Vibrations | < 1200 | Medium to Weak | Medium to Strong |

This interactive table summarizes the anticipated vibrational modes and their expected spectral characteristics based on established group frequencies.

Theoretical and Computational Chemistry Studies on 4 Fluoro 4 Methylazepane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometrymdpi.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure and a precise determination of the molecular geometry.

Ab Initio Methods and Density Functional Theory (DFT) Applicationsmdpi.com

To investigate the structural and electronic properties of 4-Fluoro-4-methylazepane hydrochloride, a variety of quantum chemical methods are employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) are the tools of choice for systems of this size. nih.govresearchgate.net DFT, with functionals like B3LYP, M06-2X, and ωB97XD, offers a favorable balance between computational cost and accuracy. acs.orgderpharmachemica.com

These calculations typically begin with a full geometry optimization of the molecule, which determines the lowest energy arrangement of the atoms. researchgate.net From the optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated. nih.gov These descriptors are crucial for understanding the molecule's stability and reactivity. acs.org The choice of basis set, such as Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ), is critical for obtaining reliable results. researchgate.net

Table 1: Common Computational Methods for Azepane Derivatives

| Method Type | Common Functionals/Levels | Basis Sets | Key Applications |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97XD | 6-311++G(d,p), aug-cc-pVTZ | Geometry Optimization, Electronic Structure, Spectroscopic Prediction |

| Ab Initio | Hartree-Fock (HF), MP2 | 6-311++G(d,p), aug-cc-pVTZ | Geometry Optimization, High-Accuracy Energy Calculations |

Conformational Analysis and Energeticsresearchgate.net

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. rsc.org Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers or conformers. lumenlearning.com For the parent azepane ring, high-level electronic structure calculations have shown that the twist-chair conformation is the most stable, while the chair conformation is often a transition state between other forms. nih.govacs.org

The introduction of substituents, such as the fluorine and methyl group at the C4 position in 4-Fluoro-4-methylazepane, significantly influences the conformational landscape. The presence of a fluorine atom can rigidify the ring structure, biasing the equilibrium towards a single major conformation. rsc.orgresearchgate.net This effect is often attributed to a combination of steric hindrance and electronic interactions, such as hyperconjugation (e.g., σC–H → σ*C–F). researchgate.netnih.gov

Computational studies can map the potential energy surface of the molecule by calculating the relative energies of its various conformers (e.g., chair, boat, twist-chair, and twist-boat). These calculations help to identify the global minimum energy structure and the energy barriers between different conformations. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing a clear picture of the molecule's preferred shape in solution. nih.gov

Table 2: Illustrative Relative Energies of Azepane Conformers

| Conformation | Relative Energy (kcal/mol) - Unsubstituted (Example) | Expected Influence of 4-Fluoro, 4-Methyl Substitution |

| Twist-Chair | 0.00 | Likely remains the most stable, but specific geometry will be biased. |

| Chair | ~1.5 - 2.5 | Energy may increase due to unfavorable steric interactions. |

| Boat Family | ~2.0 - 4.0 | Relative energies will be altered by substituent positioning (axial/equatorial-like). |

Note: The energy values are illustrative for a general azepane ring; specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational flexibility and the explicit effects of a solvent environment. nih.gov

In a typical MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms would be calculated over a period of nanoseconds or longer. This approach provides detailed information on how the azepane ring samples different conformations and how solvent molecules arrange themselves around the charged ammonium (B1175870) group and the rest of the molecule. The results can reveal the stability of specific conformations in solution and the role of hydrogen bonding between the N-H group, the fluoride (B91410) counter-ion, and water molecules. While DFT calculations often use implicit solvent models like the Polarizable Continuum Model (PCM) for efficiency, MD provides a more explicit and dynamic picture of solvation. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR)mdpi.com

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. mdpi.com DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for structural characterization. researchgate.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding constants for each nucleus. mdpi.com These values can then be converted to chemical shifts (¹H, ¹³C, ¹⁹F) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such theoretical predictions are invaluable for assigning complex experimental spectra and for distinguishing between different isomers or conformers. mdpi.comnih.gov

Similarly, vibrational frequencies from an IR spectrum can be calculated. By performing a frequency calculation on the optimized geometry, a set of vibrational modes and their corresponding intensities is obtained. nih.govresearchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental IR and Raman spectra. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysismdpi.com

Computational chemistry can provide profound insights into the mechanisms of chemical reactions by locating and characterizing transition states. nih.gov A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. wesleyan.edu

For a molecule like this compound, one could computationally investigate various potential reactions, such as N-alkylation or ring-opening reactions. The process involves mapping the reaction pathway on the potential energy surface to find the structure of the transition state. Once located, frequency calculations are performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. This type of analysis allows for a detailed, step-by-step understanding of how the reaction occurs at a molecular level. nih.gov

In Silico Studies of Chemical Reactivity and Selectivitymdpi.comresearchgate.net

In silico studies, using data from quantum chemical calculations, can predict the chemical reactivity and selectivity of this compound without the need for laboratory experiments. als-journal.comnih.gov Several key descriptors are used for this purpose.

The Molecular Electrostatic Potential (MEP) map is a particularly useful tool. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For the protonated azepane, the area around the N-H group would be strongly positive, indicating a site susceptible to nucleophilic attack, while any lone pairs on the counter-ion or other atoms could be negative.

Table 3: Key Reactivity Descriptors from In Silico Studies

| Descriptor | Information Provided | Application to this compound |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. | Predicts sites for hydrogen bonding and reaction with charged species. |

| HOMO Energy | Electron-donating ability. | Indicates reactivity towards electrophiles. |

| LUMO Energy | Electron-accepting ability. | Indicates reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Chemical stability and reactivity. | A larger gap suggests higher stability and lower reactivity. |

Role of 4 Fluoro 4 Methylazepane Hydrochloride As a Synthetic Intermediate

Applications in the Synthesis of Complex Heterocyclic Scaffolds

The utility of 4-fluoro-4-methylazepane hydrochloride as a synthetic intermediate is most pronounced in the construction of intricate heterocyclic systems. The azepane ring is a common motif in a number of biologically active compounds, and the introduction of a fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific, publicly documented examples of its direct application in the synthesis of named complex heterocyclic scaffolds are limited, the general strategy involves leveraging the nucleophilic secondary amine of the azepane ring. After deprotection (neutralization of the hydrochloride salt), the free amine can participate in a variety of carbon-nitrogen bond-forming reactions. These reactions can be used to append the 4-fluoro-4-methylazepane moiety to other cyclic or acyclic structures, thereby generating more complex heterocyclic frameworks.

For instance, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to connect to other molecular fragments. It can also serve as a key component in cyclization reactions, where the azepane nitrogen acts as a nucleophile to form a new ring system fused or spiro-fused to the azepane core. The fluorine and methyl substituents at the 4-position can influence the conformational preferences of the azepane ring, which in turn can impact the stereochemical outcome of these synthetic transformations.

Table 1: Potential Reactions for Incorporating the 4-Fluoro-4-methylazepane Scaffold

| Reaction Type | Reagent/Partner | Potential Outcome |

|---|---|---|

| N-Alkylation | Alkyl halides, Epoxides | Attachment of alkyl or hydroxyalkyl chains |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Formation of N-aryl azepanes |

| Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Synthesis of N-acyl azepanes (amides) |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Formation of N-alkylated azepanes |

| Sulfonylation | Sulfonyl chlorides | Synthesis of N-sulfonyl azepanes (sulfonamides) |

Derivatization Strategies for Functional Group Elaboration

Derivatization of this compound primarily focuses on the secondary amine, which is the most reactive functional group in the molecule. These strategies are aimed at introducing a wide array of functional groups to modulate the physicochemical and pharmacological properties of the resulting molecules.

A common initial step is the protection of the amine, for example, with a tert-butyloxycarbonyl (Boc) group. This allows for subsequent modifications at other positions if desired, although the C-F and C-H bonds of the azepane ring are generally unreactive under standard conditions. The true versatility of this compound lies in the deprotection of the amine and its subsequent reaction with various electrophiles.

Key Derivatization Reactions:

Amide Bond Formation: Reaction with activated carboxylic acids (using coupling agents like EDC/HOBt) or acyl chlorides leads to the formation of amides. This is a widely used strategy in medicinal chemistry to introduce diverse substituents.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to a range of urea and thiourea derivatives, which are common pharmacophores.

Guanidinylation: Reaction with guanidinylating agents can introduce a basic guanidinium (B1211019) group, which can be important for interactions with biological targets.

Cyclization Reactions: The secondary amine can be a key participant in intramolecular reactions to form bicyclic systems. For example, if an appropriate electrophilic center is present on a substituent attached to the nitrogen, cyclization can occur.

The fluorine atom at the 4-position is generally stable and not readily displaced, making it a permanent feature of the derivatized molecules. Its electron-withdrawing nature can influence the basicity of the nitrogen atom, which may need to be taken into account when planning synthetic steps.

Development of New Building Blocks Based on the 4-Fluoro-4-methylazepane Core

The 4-fluoro-4-methylazepane core itself serves as a foundational structure for the development of a new generation of chemical building blocks. By applying the derivatization strategies mentioned above, a library of substituted 4-fluoro-4-methylazepanes can be created. These new building blocks, now bearing additional functional groups, can then be used in further synthetic endeavors, such as solid-phase synthesis or fragment-based drug discovery.

For example, the free amine of 4-fluoro-4-methylazepane can be reacted with a bifunctional reagent. One functional group of the reagent would react with the amine, leaving the other functional group available for subsequent transformations. This creates a new, more complex building block that incorporates the 4-fluoro-4-methylazepane moiety.

Table 2: Examples of New Building Blocks from 4-Fluoro-4-methylazepane

| Starting Material | Reagent | Resulting Building Block | Potential Application |

|---|---|---|---|

| 4-Fluoro-4-methylazepane | 4-Bromobutyryl chloride | 1-(4-Bromobutanoyl)-4-fluoro-4-methylazepane | Alkylating agent for further synthesis |

| 4-Fluoro-4-methylazepane | Boc-glycine (with coupling agent) | Boc-Gly-4-fluoro-4-methylazepane | Dipeptide mimic for peptidomimetic chemistry |

| 4-Fluoro-4-methylazepane | 4-Formylbenzoic acid (reductive amination) | 4-((4-Fluoro-4-methylazepan-1-yl)methyl)benzoic acid | Linker for attachment to other scaffolds |

The strategic importance of these second-generation building blocks is that they offer a more direct route to complex target molecules. Instead of a multi-step synthesis starting from the simple azepane, chemists can utilize these pre-functionalized intermediates, saving time and resources. The presence of the fluorinated azepane core within these building blocks imparts its unique properties to the final products, making this a valuable strategy in the exploration of new chemical space.

Emerging Research Directions and Future Perspectives on 4 Fluoro 4 Methylazepane Hydrochloride

Untapped Synthetic Methodologies

While foundational methods for the synthesis of fluorinated heterocycles exist, several advanced and untapped methodologies could provide more efficient, stereocontrolled, and scalable access to 4-Fluoro-4-methylazepane hydrochloride and its derivatives.

Late-Stage C-H Fluorination: A paradigm shift from de novo synthesis involves the introduction of the fluorine atom at a late stage onto a pre-existing 4-methylazepane (B121462) core. acs.orgnih.gov This approach offers significant advantages in efficiency, allowing for the rapid diversification of complex molecules. acs.orgnih.gov Future work could focus on adapting photoredox or transition-metal-catalyzed C(sp³)–H fluorination methods, which could selectively target the tertiary C-H bond at the C4 position of an N-protected 4-methylazepane precursor.

Asymmetric Ring-Expansion Strategies: The construction of the seven-membered azepane ring remains a synthetic challenge. Untapped methodologies include the catalytic asymmetric ring expansion of smaller, more readily available N-heterocycles like piperidines. rsc.org For instance, a strategy could involve the diastereoselective expansion of a chiral piperidine (B6355638) derivative, which would establish the stereocenter at the C4 position during the key ring-enlargement step. rsc.orgresearchgate.net

Organocatalytic Asymmetric Fluorination: Organocatalysis has emerged as a powerful tool for enantioselective C-F bond formation. nih.govnih.gov A potential route could involve the asymmetric fluorination of a suitable cyclic precursor, such as an enamine derived from an N-protected azepan-4-one (B24970). nih.gov Subsequent methylation would then furnish the desired 4-fluoro-4-methylazepane scaffold with high enantiomeric purity.

Flow Chemistry Approaches: Continuous-flow synthesis offers enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous for potentially hazardous fluorination reactions. acs.orgdurham.ac.uksci-hub.se Developing a flow-based process for either the fluorination step or the azepane ring formation could lead to a more sustainable and industrially viable manufacturing route. acs.orgrsc.org

| Methodology | Potential Advantages | Key Challenges | Illustrative Precursor |

| Late-Stage C-H Fluorination | High atom economy; rapid access to analogues from a common intermediate. acs.org | Achieving high regioselectivity and stereoselectivity at the C4 position. | N-Boc-4-methylazepane |

| Asymmetric Ring Expansion | Potential for excellent stereocontrol; utilizes readily available piperidine starting materials. rsc.org | Controlling regioselectivity of the expansion; harsh reaction conditions may be required. | Chiral 2-substituted piperidine |

| Organocatalytic Fluorination | Metal-free conditions; high enantioselectivity. nih.gov | Synthesis of the requisite azepan-4-one precursor; potential for side reactions. | N-Boc-azepan-4-one |

| Flow Chemistry Synthesis | Improved safety and scalability; precise control over temperature and time. rsc.org | Initial setup costs; optimization of flow parameters. | Various, depending on the chosen reaction |

Advanced Mechanistic Insights and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and reactivity of this compound is crucial for process optimization and the rational design of new transformations.

Computational Modeling: In silico studies, particularly using Density Functional Theory (DFT), can provide profound insights into the conformational preferences of the 4-fluoro-4-methylazepane ring. Understanding the influence of the gauche effect between the C-F and C-N bonds and the steric hindrance from the methyl group is key. Furthermore, computational modeling can be used to calculate transition state energies for proposed synthetic routes, helping to predict reaction feasibility and selectivity.

Kinetic Resolution Studies: For synthetic routes that produce a racemic mixture of 4-Fluoro-4-methylazepane, dynamic kinetic resolution (DKR) presents an elegant strategy to obtain a single enantiomer in high yield. cas.cnnih.govwikipedia.org Future research could explore both enzymatic methods, using lipases or amine dehydrogenases, and chemo-catalytic approaches. researchgate.netd-nb.info Kinetic studies would be essential to determine the relative reaction rates of the two enantiomers and optimize the resolution process. wikipedia.org

Mechanistic Probe Experiments: To elucidate the mechanisms of potential C-H fluorination or ring-expansion reactions, a series of mechanistic experiments would be invaluable. These could include isotopic labeling studies to track atom movement, the use of radical traps to identify reaction intermediates, and detailed kinetic analysis to determine reaction orders and rate-limiting steps.

| Study Type | Objective | Techniques/Methods | Expected Outcome |

| Computational Analysis | To predict the lowest energy conformation and the effect of fluorine on pKa. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. | A 3D model of conformational preferences; prediction of nitrogen basicity. |

| Kinetic Resolution | To separate the enantiomers of a racemic mixture of the target compound. | Enzymatic acylation (e.g., with Lipase) or oxidation (e.g., with Amine Dehydrogenase). d-nb.info | Access to enantiopure (R)- and (S)-4-Fluoro-4-methylazepane. |

| Mechanistic Probes | To understand the pathway of a novel synthetic transformation (e.g., LSF). | Deuterium labeling, radical clock experiments, reaction progress kinetic analysis (RPKA). | Validation of the proposed reaction mechanism and identification of key intermediates. |

Exploration of Novel Chemical Transformations

Beyond its synthesis, this compound serves as a scaffold for the development of new chemical entities. Future research should explore novel transformations to diversify this core structure.

N-Functionalization: The secondary amine of the azepane ring is a prime handle for derivatization. Exploring a wide range of modern cross-coupling reactions, such as Buchwald-Hartwig amination, would allow for the installation of diverse aryl and heteroaryl groups. Additionally, reductive amination and amide coupling reactions could be used to append a variety of functional groups, expanding the accessible chemical space.

Ring Functionalization via C-H Activation: While the C4 position is fully substituted, other positions on the azepane ring (C2, C3, C5, C6, C7) possess C-H bonds that could be targets for functionalization. The development of directed C-H activation strategies, potentially guided by a removable group on the nitrogen atom, could enable the regioselective introduction of new substituents, creating highly complex and functionalized azepane derivatives.

Biocatalytic Transformations: The use of enzymes to perform selective chemical transformations offers a green and highly specific alternative to traditional chemical methods. Future studies could screen a panel of biocatalysts, such as cytochrome P450 enzymes, for their ability to hydroxylate specific C-H bonds on the azepane ring, providing access to novel oxidized derivatives that would be difficult to synthesize chemically.

| Transformation Type | Reagents/Catalysts | Potential Products |

| N-Arylation | Palladium catalysts (e.g., Pd₂(dba)₃), biarylphosphine ligands, aryl halides. sigmaaldrich.com | N-Aryl-4-fluoro-4-methylazepanes |

| N-Acylation | Activated carboxylic acids (e.g., acid chlorides), coupling agents (e.g., HATU). | N-Acyl-4-fluoro-4-methylazepanes |

| Directed C-H Oxidation | Transition metal catalysts (e.g., Pd, Rh), directing groups, oxidants. | Hydroxylated or alkenylated azepane derivatives |

| Biocatalytic Hydroxylation | Cytochrome P450 monooxygenases, appropriate co-factors. | C-hydroxy-4-fluoro-4-methylazepanes |

Development of High-Throughput Synthesis and Characterization Approaches

To accelerate the exploration of the chemical space around the 4-Fluoro-4-methylazepane scaffold, the adoption of high-throughput and automated technologies is essential.

Automated Synthesis Platforms: The use of automated synthesis platforms can dramatically increase the rate at which libraries of derivatives are produced. nih.govnih.govchemrxiv.orgchemrxiv.org Such systems can perform parallel synthesis in plate-based formats, enabling the rapid generation of dozens or hundreds of compounds for structure-activity relationship (SAR) studies by systematically varying substituents on the nitrogen atom or other positions. nih.govresearchgate.net

High-Throughput Reaction Screening: Identifying optimal conditions for novel synthetic transformations can be a time-consuming process. High-throughput experimentation (HTE) utilizes miniaturized, parallel reactors to rapidly screen hundreds of different catalysts, ligands, solvents, and other reaction parameters simultaneously. youtube.com This approach could be applied to efficiently optimize the key C-F bond-forming step or subsequent derivatization reactions.

Rapid Characterization Techniques: A major bottleneck in high-throughput synthesis is the analysis and purification of the resulting compound libraries. The implementation of rapid characterization techniques, such as high-resolution mass spectrometry (HRMS) and automated Nuclear Magnetic Resonance (NMR) spectroscopy, can quickly confirm the identity and purity of products without the need for individual chromatographic purification. nih.govresearchgate.netnih.gov Electrospray ionization FT-ICR-MS, for example, can analyze complex mixtures and identify library components with high accuracy. nih.gov

Machine Learning for Reaction Prediction: The large datasets generated from high-throughput screening can be used to train machine learning algorithms. acs.orgntu.edu.sg These models can learn complex relationships between reactants, catalysts, and outcomes, enabling the in silico prediction of the success or failure of a proposed reaction. eurekalert.orgnih.govrjptonline.org This predictive capability can guide experimental design, saving significant time and resources by prioritizing reactions with a high probability of success.

| Technology | Application to 4-Fluoro-4-methylazepane Research | Key Benefit |

| Automated Synthesizer | Parallel synthesis of an N-functionalized derivative library in a 96-well plate format. nih.gov | Rapid generation of analogues for SAR studies. |

| High-Throughput Screening | Screening 384 unique catalyst/ligand combinations for a C-H functionalization reaction. | Accelerated discovery and optimization of new reactions. |

| Rapid MS/NMR Analysis | Direct infusion ESI-MS analysis of a crude reaction array to determine conversion. nih.gov | Eliminates the purification bottleneck in library synthesis. |

| Machine Learning Models | Predicting the enantioselectivity of a new organocatalyst for asymmetric fluorination. eurekalert.org | Reduces the number of required experiments; rationalizes catalyst design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.